molecular formula C11H19ClN2O2 B2803547 Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2007921-06-2

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No. B2803547
M. Wt: 246.74
InChI Key: UJDUWYHDTBCMRQ-UHFFFAOYSA-N
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Description

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound . It is similar to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride , which has a molecular weight of 262.78 . The compound is stored in an inert atmosphere at 2-8°C . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a similar compound, is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H .


Chemical Reactions Analysis

The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode . The most notable compounds have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 262.78 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Improved Synthetic Routes

Research has highlighted improved synthetic routes for related diazaspiro nonane compounds, aiming at higher efficiency and better yield. For instance, a modified method for synthesizing Diazaspiro[4.4] nonane, starting from malononitrile, has been noted for its advantages in efficiency and yield, indicating a broader implication for the synthesis of related compounds like Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (Ji Zhiqin, 2004).

Advanced Material Synthesis

The synthesis and characterization of novel polymers incorporating similar diazaspiro nonane structures have shown promising antibacterial activities. This suggests potential applications in developing antimicrobial materials or coatings, which could be relevant for medical devices or surfaces to reduce infection risks (Yuyu Sun & Gang Sun, 2001).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, compounds with the diazaspiro nonane motif have been explored for various biological activities. For example, new benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and found to exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020). Additionally, novel N-arylsulfonamides featuring a diazaspiro[4,4]nonane nucleus were designed to inhibit osteoclast activity, presenting a new approach to preventing pathological bone loss without affecting bone formation, indicating the potential for developing anti-osteoporotic drugs (Lucile Mounier et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of spiro compounds, including those similar to Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, have been a focus of research. These studies aim at developing new synthetic methodologies and understanding the chemical properties of these compounds, which could have implications in the synthesis of complex organic molecules (B. K. Wasson, J. Kernan, & J. M. Parker, 1963).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The study might establish the importance of 2,7-diazaspiro[3.5]nonane core for the development of S1R compounds with specific agonist or antagonist profile and the role of the diazabicyclo[4.3.0]nonane in the development of novel SR ligands .

properties

IUPAC Name

prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-8-11(9-13)3-5-12-6-4-11;/h2,12H,1,3-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUWYHDTBCMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

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